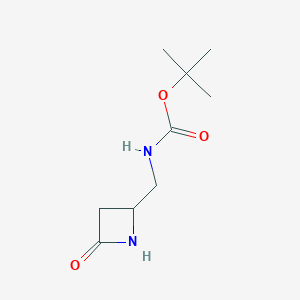
Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of azetidinone, a four-membered lactam, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate typically involves the reaction of azetidinone derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
Starting Material: Azetidinone derivative
Reagent: Tert-butyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Inert atmosphere, room temperature
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced azetidinone derivatives
Substitution: Formation of substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate is used as a building block in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibiotics and antiviral agents. Its azetidinone core is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the tert-butyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
- This compound
- This compound
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-oxoazetidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-5-6-4-7(12)11-6/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJJGJOSSIGSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














